Benzothiazepine analog 2
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Overview
Description
Benzothiazepine analog 2 is a member of the benzothiazepine family, which consists of compounds featuring a benzene ring fused with a thiazepine ring. These compounds are known for their diverse pharmacological activities, including cardiovascular, antidepressant, and antipsychotic properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 2 typically involves the cyclization of 2-aminobenzenethiol with appropriate carbonyl compounds under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones in the presence of a base, leading to the formation of the benzothiazepine ring . Another approach involves the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the thiazepine ring, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated benzothiazepines can undergo nucleophilic substitution with amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazepines.
Substitution: Amino or thiol-substituted benzothiazepines.
Scientific Research Applications
Benzothiazepine analog 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its enzyme inhibitory activities, particularly against enzymes involved in metabolic pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzothiazepine analog 2 involves its interaction with specific molecular targets, such as calcium channels and enzymes. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure .
Comparison with Similar Compounds
1,4-Benzothiazepine: Known for its use as a calcium channel blocker in cardiovascular diseases.
1,5-Benzothiazepine: Exhibits a broader range of biological activities, including enzyme inhibition and antimicrobial properties.
Benzothiazole: Shares structural similarities but differs in its pharmacological profile, being more commonly used as an antimicrobial and anticancer agent.
Uniqueness of Benzothiazepine Analog 2: this compound stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in multiple research fields make it a valuable compound for further study and development .
Properties
Molecular Formula |
C23H22N2O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C23H22N2O2S/c1-3-24(4-2)23(26)27-21-19-14-10-16-25(19)18-13-8-9-15-20(18)28-22(21)17-11-6-5-7-12-17/h5-16H,3-4H2,1-2H3 |
InChI Key |
LEFJQLQZGXZKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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